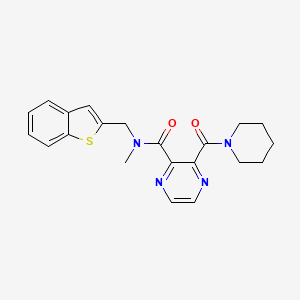
N-(1-benzyl-4-piperidinyl)-4-morpholinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzyl-4-piperidinyl)-4-morpholinamine, commonly known as BNMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNMP is a small molecule that belongs to the class of piperidine derivatives and has been synthesized using different methods.
作用机制
BNMP exerts its effects by binding to DAT and inhibiting the reuptake of dopamine. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. Additionally, BNMP has been shown to interact with other neurotransmitter transporters, including the serotonin transporter and the norepinephrine transporter, although the exact mechanism of action is not well understood.
Biochemical and Physiological Effects:
BNMP has been shown to have several biochemical and physiological effects, including the inhibition of dopamine uptake, the modulation of dopamine signaling, and the potential for the treatment of cocaine addiction. BNMP has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems. However, the exact physiological effects of BNMP are not well understood and require further investigation.
实验室实验的优点和局限性
BNMP has several advantages for use in lab experiments, including its high affinity for DAT and its potential as a tool for the identification of novel DAT ligands. Additionally, BNMP has been shown to be effective in the treatment of cocaine addiction in animal models, making it a potential candidate for the development of medications for the treatment of cocaine addiction. However, there are also limitations to the use of BNMP in lab experiments, including its potential toxicity and the need for careful optimization of reaction conditions during synthesis.
未来方向
The potential applications of BNMP in scientific research are vast, and several future directions can be explored. One potential direction is the development of medications for the treatment of cocaine addiction using BNMP as a lead compound. Additionally, further investigation into the mechanism of action of BNMP and its effects on other neurotransmitter systems could provide valuable insights into the regulation of dopamine signaling. Finally, the synthesis of novel BNMP derivatives could lead to the identification of compounds with improved pharmacological properties and reduced toxicity.
Conclusion:
In conclusion, BNMP is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. BNMP has been synthesized using different methods and has been shown to have several scientific research applications, including as a ligand for DAT and as a potential therapeutic agent for the treatment of cocaine addiction. The mechanism of action of BNMP is not well understood, and further investigation is needed to fully understand its biochemical and physiological effects. Despite its potential advantages, there are also limitations to the use of BNMP in lab experiments, including its potential toxicity and the need for careful optimization of reaction conditions during synthesis. However, the potential applications of BNMP in scientific research are vast, and several future directions can be explored, including the development of medications for the treatment of cocaine addiction and the synthesis of novel BNMP derivatives.
合成方法
BNMP can be synthesized using different methods, including the condensation reaction between 4-morpholin-4-ylbenzaldehyde and N-benzylpiperidine. Another method involves the reaction of 4-morpholin-4-ylbenzaldehyde with N-benzylpiperidine under acidic conditions. The synthesis of BNMP is a multistep process that requires careful optimization of reaction conditions to obtain a pure product.
科学研究应用
BNMP has been used in several scientific research applications, including as a ligand for the dopamine transporter (DAT) and as a potential therapeutic agent for the treatment of cocaine addiction. BNMP has been shown to bind to DAT with high affinity and inhibit dopamine uptake, making it a potential candidate for the development of medications that target cocaine addiction. Additionally, BNMP has been used in studies investigating the role of DAT in the regulation of dopamine signaling and as a tool for the identification of novel DAT ligands.
属性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)morpholin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-2-4-15(5-3-1)14-18-8-6-16(7-9-18)17-19-10-12-20-13-11-19/h1-5,16-17H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYWDVUWOJRSSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NN2CCOCC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)morpholin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N-phenyl-3-piperidinamine](/img/structure/B4891829.png)
![4-{[(methylamino)carbonothioyl]amino}benzamide](/img/structure/B4891838.png)
![3-allyl-5-[2-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4891844.png)
![ethyl 1-[(4-bromo-2-thienyl)methyl]-3-piperidinecarboxylate](/img/structure/B4891869.png)
![5-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]methyl}-6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4891873.png)
![3-bromo-5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4891880.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4891883.png)

![1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4891893.png)

![N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4891911.png)
![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4891913.png)
![N-(4-bromophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4891926.png)